molecular formula C27H22N6O3 B6549234 9-benzyl-3-[4-(benzyloxy)phenyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 1040663-57-7

9-benzyl-3-[4-(benzyloxy)phenyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No. B6549234
CAS RN: 1040663-57-7
M. Wt: 478.5 g/mol
InChI Key: AQHSGLFSNLLEJX-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

Triazoles have a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their versatile structure. For instance, they can react with hydrazonoyl halides in the presence of triethylamine to form various derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structure and the substituents they carry. Generally, they are stable compounds that can accommodate a broad range of substituents .

Scientific Research Applications

Anticancer Properties

This compound has shown promise in inhibiting EGFR (Epidermal Growth Factor Receptor) kinase activity. Specifically, a derivative of this compound, 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole (referred to as “compound 6f”), demonstrated potent EGFR kinase inhibition at a concentration of 2.05 µM. Additionally, it exhibited significant antiproliferative effects against A549 lung cancer cells (IC50 = 5.6 µM) and induced apoptosis in cancer cells . Further studies could explore its efficacy in other cancer cell lines and animal models.

Medicinal Chemistry and Drug Design

The compound’s unique structure, combining a triazolopyrimidine core with a benzylphenyl moiety, makes it an interesting candidate for drug design. Researchers can explore modifications to enhance its binding affinity, selectivity, and pharmacokinetic properties. Molecular docking studies have suggested that it binds to the hinge region of the ATP binding site of EGFR kinase, similar to the standard drug erlotinib .

Heterocyclic Chemistry and Synthesis

The synthesis of this compound involves intricate heterocyclic chemistry. Investigating its reactivity, regioselectivity, and scalability could lead to novel synthetic routes or analogs with improved properties. For instance, the compound was used in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulfuric acid .

Pharmacology and Toxicology

Assessing the compound’s toxicity profile, metabolism, and potential side effects is crucial for drug development. Preclinical studies can evaluate its safety and efficacy in animal models.

Mechanism of Action

The mechanism of action of triazoles is often related to their ability to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Safety and Hazards

While triazoles are used in a variety of therapeutic applications, they can also have adverse events such as hepatotoxicity and hormonal problems, leading to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . There is ongoing research into developing new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues is a current area of interest .

properties

IUPAC Name

5-benzyl-1-methyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N6O3/c1-31-25-22(24(34)28-27(31)35)32(16-18-8-4-2-5-9-18)26-30-29-23(33(25)26)20-12-14-21(15-13-20)36-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,28,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHSGLFSNLLEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OCC5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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